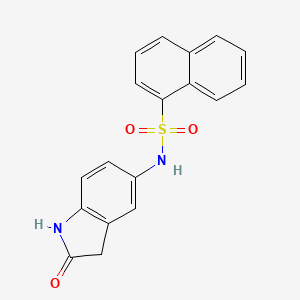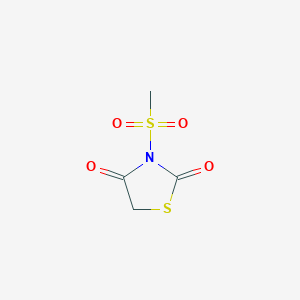
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methylbenzoyl group, and a pyridinyl group
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the various substituents. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the pyrrole ring: This can be achieved through the reaction of a suitable precursor with an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of a fluorinated aromatic compound and a coupling reagent.
Addition of the hydroxy group: This can be done through hydroxylation reactions using oxidizing agents.
Attachment of the methylbenzoyl group: This step typically involves acylation reactions using a methylbenzoyl chloride and a base.
Incorporation of the pyridinyl group: This can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and pyridinyl groups can undergo nucleophilic or electrophilic substitution reactions.
Acylation and alkylation: The compound can be further modified through acylation or alkylation reactions to introduce additional functional groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one depends on its specific application. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate the activity of the target molecules and affect various biochemical pathways.
Comparison with Similar Compounds
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: This compound has a pyridin-3-yl group instead of a pyridin-2-yl group, which may influence its binding interactions and mechanism of action.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the substituents, which can lead to changes in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential for further research and development.
Properties
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-14-5-7-16(8-6-14)21(27)19-20(15-9-11-17(24)12-10-15)26(23(29)22(19)28)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABNOOAYQARTNM-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2977618.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2977620.png)

![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)

![(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B2977629.png)
![N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide](/img/structure/B2977630.png)


![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)
![3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2977640.png)

